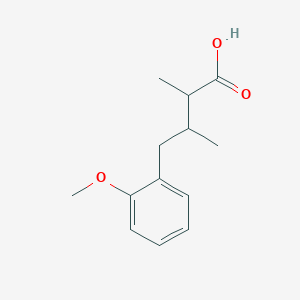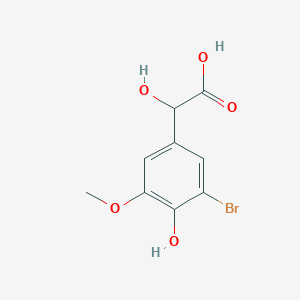
3-Bromo-alpha,4-dihydroxy-5-methoxy-benzeneacetic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-alpha,4-dihydroxy-5-methoxy-benzeneacetic Acid is a chemical compound with the molecular formula C9H9BrO5 and a molecular weight of 277.07 g/mol . This compound is characterized by the presence of a bromine atom, two hydroxyl groups, and a methoxy group attached to a benzene ring, along with an acetic acid moiety. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the bromination of 4-hydroxy-3-methoxybenzaldehyde, followed by oxidation and subsequent acetic acid formation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are typically carried out in solvents such as acetic acid or dichloromethane.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and oxidation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-alpha,4-dihydroxy-5-methoxy-benzeneacetic Acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form the corresponding hydroxy compound.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Oxidation: Quinones and carboxylic acids.
Reduction: Hydroxy derivatives.
Substitution: Various substituted benzeneacetic acid derivatives.
Aplicaciones Científicas De Investigación
3-Bromo-alpha,4-dihydroxy-5-methoxy-benzeneacetic Acid is utilized in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Bromo-alpha,4-dihydroxy-5-methoxy-benzeneacetic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxyl groups play a crucial role in binding to these targets, leading to inhibition or activation of biological pathways. The compound may also undergo metabolic transformations, resulting in active metabolites that exert their effects .
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-4-methoxybenzoic acid: Similar structure but lacks the acetic acid moiety.
3,4-Dihydroxy-5-methoxybenzoic acid: Similar structure but lacks the bromine atom.
4-Hydroxy-3-methoxybenzaldehyde: Precursor compound used in the synthesis of 3-Bromo-alpha,4-dihydroxy-5-methoxy-benzeneacetic Acid.
Uniqueness
This compound is unique due to the combination of bromine, hydroxyl, and methoxy groups on the benzene ring, along with the acetic acid moiety. This unique structure imparts specific chemical reactivity and biological activity, making it valuable in various research applications .
Propiedades
Fórmula molecular |
C9H9BrO5 |
|---|---|
Peso molecular |
277.07 g/mol |
Nombre IUPAC |
2-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C9H9BrO5/c1-15-6-3-4(7(11)9(13)14)2-5(10)8(6)12/h2-3,7,11-12H,1H3,(H,13,14) |
Clave InChI |
KUWYGCNKXRJLTN-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=CC(=C1)C(C(=O)O)O)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


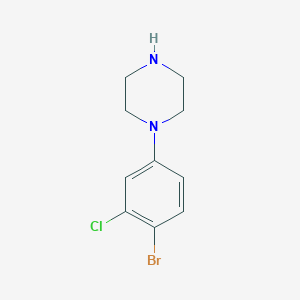
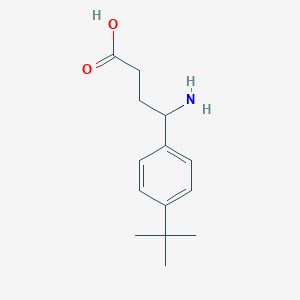
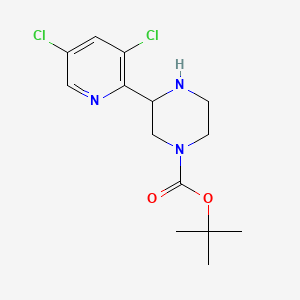
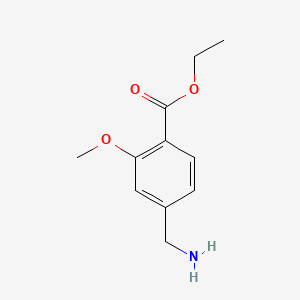
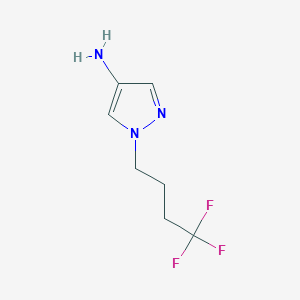



![[4-Fluoro-2-(trifluoromethyl)phenyl]methanesulfonyl chloride](/img/structure/B13542475.png)


